N-(N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl)-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide
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Overview
Description
“N-(N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl)-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide” is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl)-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide” typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine ring, followed by the introduction of the carbamimidoyl group, and finally, the sulfonamide linkage. Common reagents used in these steps include dimethyl sulfate, methoxybenzene, and sulfonyl chlorides. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and environmental safety. Key considerations include the selection of raw materials, reaction conditions, and purification methods to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
“N-(N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl)-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide” can undergo various chemical reactions, including:
Oxidation: This reaction may involve the conversion of functional groups within the compound to higher oxidation states.
Reduction: Reduction reactions could be used to modify the compound’s functional groups, potentially altering its biological activity.
Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, leading to the formation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, including temperature, solvent, and pH.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction pathway. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could produce a variety of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure may allow for the exploration of new chemical reactions and pathways.
Biology
In biological research, “N-(N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl)-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide” might be studied for its potential biological activity. This could include antimicrobial, antifungal, or anticancer properties.
Medicine
In medicine, the compound could be investigated for its potential therapeutic applications. This might involve studying its efficacy and safety as a drug candidate for various diseases.
Industry
In industrial applications, the compound could be used in the development of new materials or as a catalyst in chemical processes. Its unique properties might offer advantages in specific industrial applications.
Mechanism of Action
The mechanism of action of “N-(N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl)-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide” would depend on its specific biological target. This could involve binding to enzymes or receptors, inhibiting or activating specific pathways, or interacting with cellular components. Detailed studies would be required to elucidate the exact mechanism and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to “N-(N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl)-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide” might include other sulfonamides with different substituents on the pyrimidine or benzene rings. Examples could include:
- Sulfamethoxazole
- Sulfadiazine
- Sulfapyridine
Uniqueness
What sets “this compound” apart from these similar compounds is its specific combination of functional groups and substituents. This unique structure may confer distinct chemical, biological, or physical properties, making it valuable for specific applications.
Properties
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)-1-(4-methoxyphenyl)-1-(4-methylphenyl)sulfonylguanidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3S/c1-14-5-11-19(12-6-14)30(27,28)26(17-7-9-18(29-4)10-8-17)20(22)25-21-23-15(2)13-16(3)24-21/h5-13H,1-4H3,(H2,22,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGHXVDYCICYXRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC=C(C=C2)OC)C(=NC3=NC(=CC(=N3)C)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC=C(C=C2)OC)/C(=N/C3=NC(=CC(=N3)C)C)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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